1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine is a substituted piperidine derivative. Piperidine derivatives are a class of organic compounds characterized by a six-membered heterocyclic ring containing five carbon atoms and one nitrogen atom. They are widely found in natural products and pharmaceuticals, exhibiting a broad range of biological activities. []
1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine is a chemical compound classified as a piperidine derivative, characterized by its unique cyclobutylmethyl substituent. Its molecular formula is , and it has a molecular weight of approximately 182.31 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as a building block for more complex molecules and in biological research.
The compound is cataloged under CAS number 1286320-32-8 and can be sourced from various chemical suppliers, including BenchChem, which provides detailed descriptions and specifications for research purposes. As a piperidine derivative, it falls within the broader category of nitrogen-containing heterocycles, which are pivotal in many pharmaceutical applications due to their diverse biological activities.
The synthesis of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine typically involves the reaction of cyclobutylmethylamine with piperidine derivatives. One effective synthetic route employs N,N,N',N'-tetramethylethylenediamine as a catalyst to facilitate the polymerization of N,N-dimethylacrylamide with N,N'-bis(acryloyl)piperazine as a cross-linker. This method emphasizes controlled reaction conditions to optimize yield and purity.
Key parameters in the synthesis include:
The structure of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine features a six-membered piperidine ring with one nitrogen atom and five carbon atoms, along with a cyclobutylmethyl group attached to one of the piperidine carbons. This unique arrangement contributes to its distinct chemical properties.
The compound's structural data can be summarized as follows:
1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine can participate in several types of chemical reactions:
Common reagents include:
Careful control of reaction conditions such as temperature, solvent choice, and pH is essential for achieving desired products.
The mechanism of action for 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes within biological systems. The binding affinity and interaction dynamics can modulate the activity of these targets, leading to various biological effects. The exact pathways depend on the context of use, particularly in medicinal applications where it may influence neurotransmitter systems or other physiological processes.
1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine is typically encountered as a solid at room temperature. Its stability under standard conditions makes it suitable for various applications.
Key chemical properties include:
Relevant data points concerning stability and reactivity are crucial for understanding its behavior in synthetic and biological contexts.
The scientific applications of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine are diverse:
The synthesis of 1-[1-(cyclobutylmethyl)piperidin-4-yl]methanamine (CID 53256408) typically employs sequential functionalization strategies that address the inherent reactivity challenges of both the cyclobutane and piperidine components. A predominant approach involves reductive amination as the pivotal bond-forming step between the cyclobutylmethyl moiety and the piperidine nitrogen. This method capitalizes on the electrophilic character of cyclobutanecarboxaldehyde derivatives and the nucleophilicity of 4-(aminomethyl)piperidine precursors [8].
A representative four-step synthesis begins with the protection of 4-(aminomethyl)piperidine (7144-05-0) using tert-butoxycarbonyl (Boc) anhydride. The Boc-protected piperidine then undergoes N-alkylation with cyclobutylmethyl bromide under mild basic conditions (potassium carbonate in acetonitrile, 60°C). Subsequent deprotection with trifluoroacetic acid in dichloromethane liberates the secondary amine, which is subjected to reductive amination with formaldehyde and sodium cyanoborohydride to install the terminal aminomethyl group. This sequence achieves overall yields of 32-38% after purification by column chromatography [2] [4].
Alternative pathways exploit the nucleophilic displacement of activated cyclobutane derivatives. Mitsunobu reactions between N-Boc-piperidin-4-ylmethanol and cyclobutanemethanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine provide ether-linked analogues, though this route is less efficient for direct C-N bond formation. For the target amine, nucleophilic substitution remains superior, particularly when employing cyclobutylmethyl mesylate due to its enhanced leaving group capacity compared to halide derivatives, boosting yields by approximately 12% [4] [10].
Table 1: Comparative Multi-Step Synthetic Approaches
Starting Material | Key Intermediate | Cyclobutane Coupling Method | Critical Parameters | Overall Yield |
---|---|---|---|---|
4-(Aminomethyl)piperidine | Boc-protected piperidine | Reductive amination with cyclobutanecarboxaldehyde | NaBH₃CN, MeOH, 0°C→RT, 12h | 32-38% |
Piperidin-4-ylmethanol | 1-(Chloromethyl)cyclobutane | Mitsunobu reaction (DIAD/PPh₃) | Toluene, 80°C, 8h | 18-22% |
N-Boc-4-piperidone | Cyclobutylmethylamine | Reductive amination → Reduction | NaBH₃CN (step1); LiAlH₄ (step2) | 25-30% |
4-Cyanopiperidine | Cyclobutylmethyl bromide | Alkylation → Reduction | K₂CO₃, MeCN; then LiAlH₄ in THF | 28-33% |
Transition metal catalysis enables efficient construction of the piperidine core prior to cyclobutane integration, circumventing traditional limitations in ring formation and substitution patterns. Palladium-catalyzed hydrogenation stands as the cornerstone methodology for converting pyridine precursors into saturated piperidine systems. This approach is particularly valuable for introducing stereochemical control during piperidine ring formation [2] [9].
A catalytic cascade strategy involves the hydrogenation of 4-cyanopyridine derivatives under high-pressure Pd/C (5-10 mol%) in methanol. Subsequent in situ reduction of the intermediate imine and cyano groups with sodium borohydride yields 4-(aminomethyl)piperidine. This one-pot transformation achieves conversions exceeding 85% at 80°C and 50 psi H₂ pressure. The resulting piperidine amine serves as the foundational building block for N-alkylation with cyclobutylmethyl bromide under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH, CH₂Cl₂), affording the target compound in 65% isolated yield over two steps [3] [6].
Heterogeneous catalysis also facilitates direct functionalization of preformed piperidine systems. Nickel-catalyzed C-H activation enables regioselective methylation at the piperidine 4-position using methanol as the methylene source. This methodology provides an alternative pathway to 4-(aminomethyl)piperidine without requiring pre-functionalized starting materials. The cyclobutylmethyl group is subsequently installed via Pd-catalyzed Buchwald-Hartwig amination, though this approach requires careful optimization to prevent N-dealkylation side reactions [6] [9].
Table 2: Catalytic Methods for Piperidine Functionalization
Catalytic System | Substrate | Reaction Type | Conditions | Yield Enhancement |
---|---|---|---|---|
Pd/C (10 mol%) | 4-Cyanopyridine | Hydrogenation/Reduction | 50 psi H₂, MeOH, 80°C, 12h | 85% conversion to piperidine core |
Ni(dppe)Cl₂ (5 mol%) | Piperidine | C-H Aminomethylation | MeOH, 140°C, 24h | 40% yield of 4-aminomethyl derivative |
RuCl₃/xantphos (3 mol%) | N-protected piperidone | Reductive Amination | HCO₂H/NEt₃, 80°C, 8h | 75% yield for aminomethylation |
Ir(COD)Cl]₂ (2 mol%) | 4-Alkenylpiperidine | Hydroamination | Toluene, 100°C, 6h | 55% yield for cyclized products |
The stereochemical complexity of 1-[1-(cyclobutylmethyl)piperidin-4-yl]methanamine presents significant synthetic challenges due to the presence of chiral centers at the piperidine C4-position and potential axial chirality induced by the constrained cyclobutane ring. Enantioselective synthesis primarily focuses on three strategic approaches: chiral auxiliary-mediated alkylation, asymmetric hydrogenation, and enzymatic resolution [6] [9].
Chiral auxiliary methods employ (R)- or (S)-phenylethylamine attached to the piperidine nitrogen before cyclobutylmethyl introduction. The bulky auxiliary group directs facial selectivity during nucleophilic substitution at the C4 position. Following alkylation with cyclobutylmethyl bromide, hydrogenolytic removal of the chiral auxiliary (Pd(OH)₂, H₂, ethanol) affords enantiomerically enriched product with up to 92% ee. This approach benefits from the commercial availability of both enantiomers of phenylethylamine and the crystalline nature of diastereomeric intermediates, enabling purification by recrystallization [3] [6].
Asymmetric hydrogenation of enamide precursors provides a catalytic alternative. Dehydroamino acid derivatives bearing the cyclobutylmethyl group undergo hydrogenation using chiral Rh(I) catalysts with DuPhos or BINAP ligands. For instance, (S,S)-Et-DuPhosRh(cod)BF₄ catalyzes the reduction of (Z)-[1-(cyclobutylmethyl)-1,2,3,6-tetrahydropyridin-4-yl]acetic acid tert-butylamide at 5 bar H₂ pressure in methanol, yielding the (R)-configured piperidine product with 88% ee and 95% conversion. Subsequent deprotection and functional group manipulation install the aminomethyl group while preserving stereochemical integrity [9].
Table 3: Stereoselective Synthesis Strategies
Methodology | Chiral Controller | Key Stereodetermining Step | Enantiomeric Excess | Configuration Obtained |
---|---|---|---|---|
Chiral Auxiliary | (R)-1-Phenylethylamine | Diastereoselective alkylation | 88-92% ee after removal | (S)-isomer predominant |
Asymmetric Hydrogenation | (S,S)-Et-DuPhosRh(cod)BF₄ | Enamide reduction | 85-88% ee | (R)-isomer predominant |
Enzymatic Resolution | Lipase B (Candida antarctica) | Kinetic resolution of acetate esters | >99% ee (slow-reacting enantiomer) | (R)-acetate hydrolyzed preferentially |
Chiral Pool Synthesis | L-Proline derivatives | Diastereoselective cyclization | 90-95% de | (S)-configuration from L-proline |
Post-synthetic derivatization of 1-[1-(cyclobutylmethyl)piperidin-4-yl]methanamine enables the optimization of pharmacological properties through strategic modifications to the primary amine functionality. These transformations enhance receptor binding complementarity while preserving the critical cyclobutylmethyl-piperidine pharmacophore [3] [10].
Acylation and Carbamate Formation: Acylation with heteroaromatic carboxylic acids significantly enhances target affinity in pharmaceutical applications. Reaction with quinoline-4-carboxylic acid derivatives using propylphosphonic anhydride (T3P) as the coupling agent in dichloromethane produces amides that exhibit improved binding to serotonin receptors. Similarly, carbamate formation with chloroformates generates urethane derivatives that demonstrate enhanced metabolic stability. For instance, treatment with phenyl chloroformate in the presence of N,N-diisopropylethylamine yields the phenylcarbamate derivative, which shows 40-fold increased plasma stability compared to the parent amine in microsomal assays [3] [6].
Sulfonylation and Urea Formation: Sulfonylation with arylsulfonyl chlorides provides compounds with increased membrane permeability. Benzenesulfonyl derivatives, prepared by reacting the amine with benzenesulfonyl chloride in pyridine at 0°C, demonstrate improved blood-brain barrier penetration. Urea formation via reaction with isocyanates generates derivatives with enhanced hydrogen-bonding capacity. Using 4-fluorophenyl isocyanate in tetrahydrofuran produces unsymmetrical ureas that exhibit nanomolar affinity for κ-opioid receptors in pharmacological screening [10].
Schiff Base Formation and Reductive Alkylation: Schiff base intermediates serve as precursors for secondary amine derivatives. Condensation with aldehydes such as 4-pyridinecarboxaldehyde generates imines that undergo selective reduction with sodium triacetoxyborohydride to yield N-alkylated products. This reductive alkylation strategy introduces aromatic and heteroaromatic substituents that significantly modulate receptor selectivity profiles. The resulting compounds demonstrate potent activity in respiratory syncytial virus inhibition assays, with EC₅₀ values as low as 0.8 μM [2] [3].
Table 4: Bioactive Derivatives via Post-Synthetic Modifications
Derivatization Type | Reagents/Conditions | Key Pharmacological Improvements | Representative Bioactivity |
---|---|---|---|
Amide Formation | Quinoline-4-carbonyl chloride, DIPEA, CH₂Cl₂, 0°C→RT | Enhanced receptor affinity | 5-HT₂A Ki = 12 nM |
Carbamate Synthesis | Phenyl chloroformate, pyridine, 0°C | Increased metabolic stability | t₁/₂ (human microsomes) > 120 min |
Sulfonylation | Benzenesulfonyl chloride, DIPEA, DCM | Improved BBB penetration | PAMPA-BBB permeability 8.7 × 10⁻⁶ cm/s |
Urea Formation | 4-Fluorophenyl isocyanate, THF, reflux | Enhanced hydrogen bonding capacity | κ-opioid receptor IC₅₀ = 45 nM |
Reductive Alkylation | 4-Pyridinecarboxaldehyde, NaBH(OAc)₃, DCE | Antiviral activity | RSV EC₅₀ = 0.8 μM |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: